molecular formula C3H7I2OP B8234510 Phosphine oxide, bis(iodomethyl)methyl- CAS No. 13916-01-3

Phosphine oxide, bis(iodomethyl)methyl-

Cat. No.: B8234510
CAS No.: 13916-01-3
M. Wt: 343.87 g/mol
InChI Key: UECQUNVGVOBZKY-UHFFFAOYSA-N
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Description

Phosphine oxide, bis(iodomethyl)methyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two iodomethyl groups and one methyl group

Preparation Methods

The synthesis of phosphine oxide, bis(iodomethyl)methyl- typically involves the reaction of methylphosphine oxide with iodomethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with iodomethyl groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Phosphine oxide, bis(iodomethyl)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The iodomethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the iodine atoms. Common reagents for these reactions include sodium azide or potassium cyanide.

    Elimination: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphine oxide, bis(iodomethyl)methyl- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphine oxide, bis(iodomethyl)methyl- involves its ability to interact with various molecular targets. The phosphine oxide group can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The iodomethyl groups can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Phosphine oxide, bis(iodomethyl)methyl- can be compared with other similar compounds, such as:

    Phosphine oxide, bis(chloromethyl)methyl-: This compound has chlorine atoms instead of iodine, leading to different reactivity and applications.

    Phosphine oxide, bis(bromomethyl)methyl-: The presence of bromine atoms affects the compound’s chemical properties and its use in synthesis.

    Phosphine oxide, bis(fluoromethyl)methyl-: Fluorine atoms impart unique characteristics, making this compound useful in specific applications.

The uniqueness of phosphine oxide, bis(iodomethyl)methyl- lies in its specific reactivity due to the presence of iodomethyl groups, which can undergo a variety of chemical transformations .

Properties

IUPAC Name

iodo-[iodomethyl(methyl)phosphoryl]methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I2OP/c1-7(6,2-4)3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECQUNVGVOBZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CI)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394415
Record name Phosphine oxide, bis(iodomethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13916-01-3
Record name Phosphine oxide, bis(iodomethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphine oxide, bis(iodomethyl)methyl-
Reactant of Route 2
Phosphine oxide, bis(iodomethyl)methyl-

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